molecular formula C14H12N4O2S B14923278 4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14923278
M. Wt: 300.34 g/mol
InChI Key: FXVPCUBPRBDPNS-LZYBPNLTSA-N
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Description

4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that includes a triazole ring, a furan ring, and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the furan and triazole intermediates. The key steps include:

    Formation of the Furan Intermediate: This involves the reaction of phenoxymethyl bromide with a furan derivative under basic conditions.

    Formation of the Triazole Intermediate: This involves the reaction of hydrazine with a suitable aldehyde to form the triazole ring.

    Coupling Reaction: The furan and triazole intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring, a furan ring, and a phenoxymethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

4-[(E)-[5-(phenoxymethyl)furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4O2S/c21-14-17-15-10-18(14)16-8-12-6-7-13(20-12)9-19-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,17,21)/b16-8+

InChI Key

FXVPCUBPRBDPNS-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)/C=N/N3C=NNC3=S

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C=NN3C=NNC3=S

Origin of Product

United States

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